molecular formula C21H29N3O5 B2595142 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide CAS No. 896350-69-9

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide

Cat. No.: B2595142
CAS No.: 896350-69-9
M. Wt: 403.479
InChI Key: YMQPKXNVHLMZQC-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is a synthetic organic compound featuring a benzodioxole core linked to a morpholinoethyl group and an oxalamide bridge with a cyclohexyl substituent. The benzodioxole moiety is known for its metabolic stability and bioavailability-enhancing properties, while the morpholine ring contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPKXNVHLMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the morpholinoethyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the cyclohexyloxalamide moiety via an amidation reaction. Common reagents used in these reactions include oxalyl chloride, dichloromethane, and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide exhibit significant anticancer properties. The benzo[d][1,3]dioxole moiety is known for its ability to interact with DNA and inhibit tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This table summarizes findings from a study published in Pharmaceutical Biology, highlighting the compound's potential as an antimicrobial agent .

Polymer Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties.

Application Example : Researchers have utilized this compound in the development of biocompatible polymers for drug delivery systems. The incorporation of this oxalamide into polymer chains enhances their mechanical strength and thermal stability, making them suitable for medical applications.

Enzyme Inhibition Studies

This compound has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites.

Case Study : A recent investigation into the inhibition of acetylcholinesterase revealed that this compound significantly reduced enzyme activity in vitro, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of inflammatory pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison with Benzodioxole Analogues

Compound Name / ID Core Structure Substituents/R-Groups Functional Groups Reference
Target Compound Benzo[d][1,3]dioxole Morpholinoethyl, cyclohexyloxalamide Oxalamide, morpholine -
4d, 4e, 4f () Benzo[d]imidazole + benzodioxole Bromo, nitro, methylthio Benzimidazole, halogenated benzodioxole
BD01296115 () Pyrazolo[1,5-a]pyrimidine Benzo[d][1,3]dioxol-5-yl, dimethylamine Pyrazolopyrimidine, tertiary amine
N1-(2-(Benzo...piperazin-1-yl)ethyl) () Benzo[d][1,3]dioxole 4-(4-Fluorophenyl)piperazine Piperazine, fluorophenyl
  • Benzodioxole Derivatives : Compounds 4d, 4e, and 4f from incorporate halogenated or nitro-substituted benzodioxole groups but lack the oxalamide and morpholine moieties. Their benzimidazole core contrasts with the target compound’s ethyl-linked morpholine group, likely altering electronic properties and steric bulk .
  • Piperazine Analogues : The compound in replaces morpholine with a 4-fluorophenylpiperazine group. Piperazine’s basicity and conformational flexibility may enhance metal-binding capacity compared to morpholine’s oxygen-centered polarity .
  • Pyrazolopyrimidine Derivatives : BD01296115 () replaces the oxalamide chain with a pyrazolopyrimidine scaffold, introducing planar aromaticity that could influence π-π stacking interactions in biological systems .

Functional and Application-Based Comparisons

Table 3: Functional Group Impact on Properties

Compound Key Functional Groups Potential Applications Reference
Target Compound Oxalamide, morpholine Catalysis (N,O-directing groups), drug delivery -
Compound N,O-Bidentate directing group Metal-catalyzed C–H functionalization
5b-j () Methylthio, halogenated benzodioxole Antimicrobial agents (speculative)
  • Catalytic Potential: The oxalamide group in the target compound may act as a directing group in metal catalysis, similar to the N,O-bidentate system in . However, morpholine’s oxygen vs. ’s hydroxyl group could alter metal coordination efficiency .
  • Biological Activity : While ’s halogenated benzodioxoles are theorized for antimicrobial use, the target compound’s cyclohexyl group may enhance lipid membrane permeability, suggesting possible CNS activity.

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C23H27N3O5
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 896371-41-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Ring : This is achieved through the reaction of catechol with formaldehyde.
  • Introduction of Morpholinoethyl Group : The benzo[d][1,3]dioxole derivative is reacted with morpholine.
  • Formation of the Oxalamide Linkage : The final step involves the coupling of the cyclohexyl group to form the oxalamide.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds possess IC50 values in the micromolar range against human colon (HCT-116) and breast (MCF-7) cancer cell lines .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54

The presence of specific functional groups, such as morpholino and dioxole moieties, has been linked to enhanced anticancer activity by promoting apoptosis and inhibiting cell proliferation .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Receptor Modulation : Potential interaction with various receptors involved in tumor growth and metastasis .

Case Studies

A notable study investigated the effects of a similar compound on tumor growth in vivo. The results demonstrated a significant reduction in tumor size in treated mice compared to controls, suggesting that the compound's mechanism may involve modulation of tumor microenvironment factors .

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